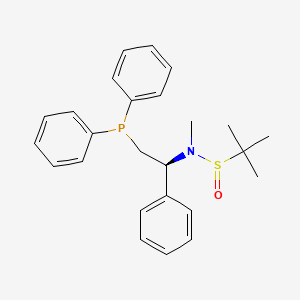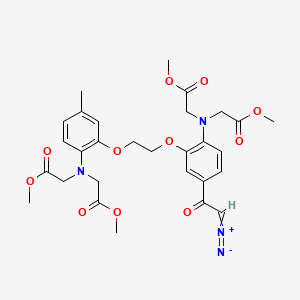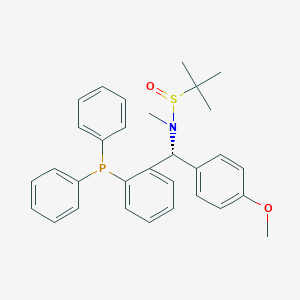
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a diphenylphosphanyl group, a methoxyphenyl group, and a sulfinamide group
Métodos De Preparación
The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Diphenylphosphanyl Group: This step involves the reaction of a suitable phosphine precursor with a phenyl halide under conditions that promote the formation of the diphenylphosphanyl group.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction, where a methoxy-substituted phenyl halide reacts with an appropriate nucleophile.
Formation of the Sulfinamide Group: The sulfinamide group is typically formed through the reaction of a sulfinyl chloride with an amine, followed by purification steps to isolate the desired product.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding sulfide or amine.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions. Its unique structure allows for the formation of highly selective and efficient catalysts.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it useful in medicinal chemistry.
Medicine: In medicinal chemistry, it is used to develop new drugs with improved efficacy and reduced side effects. Its role as a ligand in metal-based drugs is of particular interest.
Industry: The compound is used in the production of fine chemicals and specialty materials. .
Mecanismo De Acción
The mechanism of action of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The diphenylphosphanyl group can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to specific targets. These interactions enable the compound to modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar compounds to ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide include:
®-N-(®-(2-(Diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: This compound lacks the methoxy group, resulting in different reactivity and binding properties.
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: The presence of a methyl group instead of a methoxy group alters the electronic properties and steric effects.
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-chlorophenyl)methyl)-N,2-dimethylpropane-2-sulfinamide: The chloro group introduces different reactivity patterns, particularly in substitution reactions.
The uniqueness of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of functional groups, which confer specific reactivity and binding characteristics that are not observed in the similar compounds .
Propiedades
Fórmula molecular |
C31H34NO2PS |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36?/m1/s1 |
Clave InChI |
SDKABLKXTUENDF-XMGIQNEDSA-N |
SMILES isomérico |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


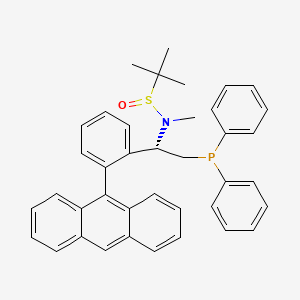
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)
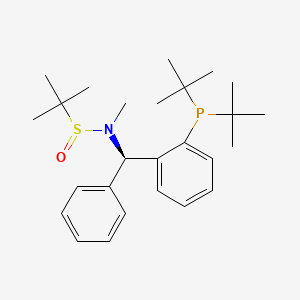
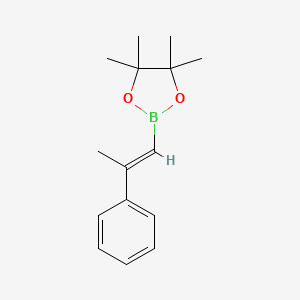
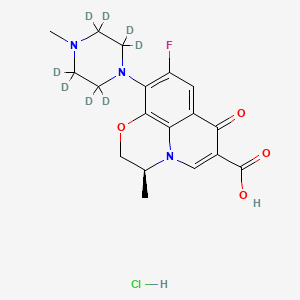
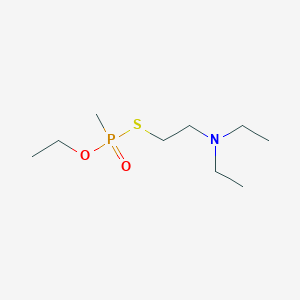
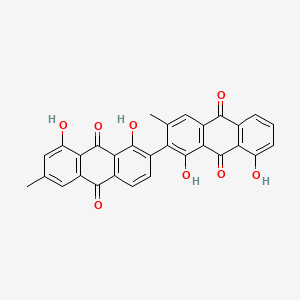

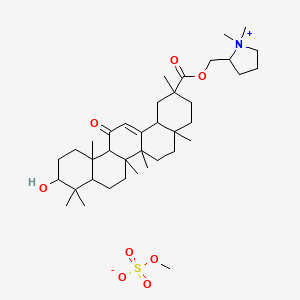

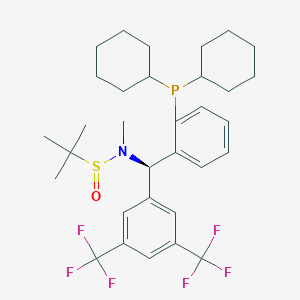
![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
